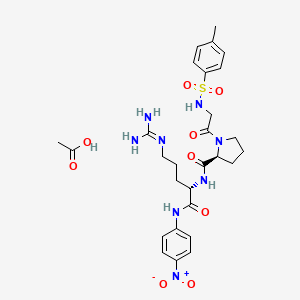
N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt
Übersicht
Beschreibung
N-(p-Tosyl)-GPR-pNA is a colorimetric substrate for thrombin. Thrombin preferentially binds to and cleaves the Gly-Pro-Arg (GPR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of thrombin activity .
Synthesis Analysis
The synthesis of N-(p-Tosyl)-GPR-pNA involves the coupling of the N-terminal tosylated tripeptide (Gly-Pro-Arg) with p-nitroaniline. The tosyl group serves as a protecting group for the amino terminus during peptide synthesis .Wissenschaftliche Forschungsanwendungen
Enzyme Kinetics and Mechanistic Studies
- Thrombin Catalysis : The kinetic mechanism of thrombin catalysis using p-nitroanilide (pNA) substrates, including tosyl-Gly-Pro-Arg-pNA, was investigated. This study provided insights into the "stickiness" of substrates and their pH-dependent catalytic behavior, contributing significantly to the understanding of enzyme-substrate interactions and enzymatic kinetics (Stone, Betz, & Hofsteenge, 1991).
Enzyme Assay Development
- Alpha 1-antitrypsin Assay : An enzymic assay for alpha 1-antitrypsin was developed using tosyl-Gly-Pro-Lys-p-nitroanilide acetate as the trypsin substrate. This assay represented an improvement in terms of solubility and assay efficiency, demonstrating the utility of tosyl-Gly-Pro-Arg-pNA derivatives in biochemical assays (Mullins, Miller, Hunter, & Bennett, 1984).
Synthesis of Chromogenic Substrates
- Chromogenic Substrate Development : New chromogenic substrates, including derivatives of tosyl-Gly-Pro-Arg-pNA, were synthesized for X-prolyl dipeptidyl-aminopeptidase. These substrates facilitated the development of simple assays for enzyme activity measurement, highlighting the role of tosyl-Gly-Pro-Arg-pNA in advancing enzyme research (Nagatsu, Hino, Fuyamada, Hayakawa, & Sakakibara, 1976).
Study of Proteases
- Protease Research : Research on dipeptidyl-peptidase IV from rat liver utilized Gly-Pro-p-nitroanilide tosylate (a variant of tosyl-Gly-Pro-Arg-pNA) as a substrate, providing insights into the properties of this important enzyme. This research aids in understanding the role of specific proteases in biological processes (Ikehara, Ogata, & Misumi, 1994).
Proteolytic Activity Studies
- Pathology Research : Studies on the pathology of sulfur mustard exposure utilized Tosyl-gly-pro-arg-p-nitroanilide as a substrate to measure proteolytic activity, indicating its relevance in biomedical research related to skin pathologies (Cowan, Bongiovanni, Broomfield, Yourick, & Smith, 1994).
Wirkmechanismus
Target of Action
The primary target of N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt is thrombin , a serine protease that plays a key role in the coagulation cascade .
Mode of Action
N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt acts as a chromogenic substrate for thrombin . Thrombin preferentially binds to and cleaves the Gly-Pro-Arg (GPR) peptide sequence of the compound, releasing p-nitroanilide (pNA) .
Biochemical Pathways
The cleavage of the GPR peptide sequence by thrombin is a crucial step in the coagulation cascade, a biochemical pathway that leads to blood clot formation. The release of pNA can be quantified by colorimetric detection at 405 nm, providing a measure of thrombin activity .
Pharmacokinetics
The compound is soluble in ethanol , which may influence its bioavailability.
Result of Action
The interaction of N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt with thrombin results in the cleavage of the GPR peptide sequence and the release of pNA. This reaction can be used to quantify thrombin activity, providing valuable information about the coagulation status of a biological sample .
Action Environment
The action of N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt is likely to be influenced by various environmental factors. For instance, the compound’s solubility in ethanol suggests that its action may be affected by the presence of organic solvents. Additionally, the compound is stored at -20°C , indicating that temperature may also play a role in its stability and efficacy
Safety and Hazards
Eigenschaften
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O7S.C2H4O2/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;1-2(3)4/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H3,(H,3,4)/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDRWVTRQRSED-VROPFNGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt | |
CAS RN |
86890-95-1 | |
| Record name | Biophen CS 01(81) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86890-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



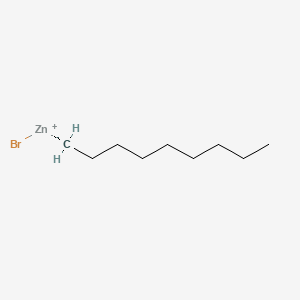
![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)
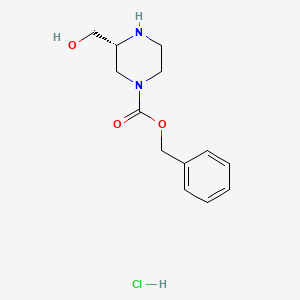


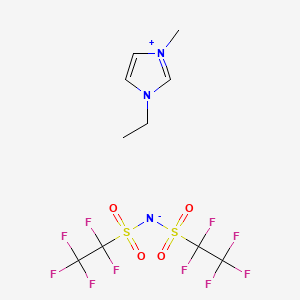


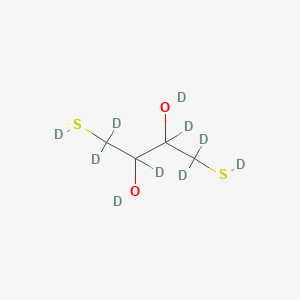

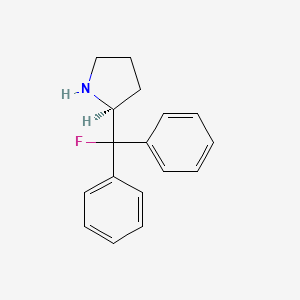

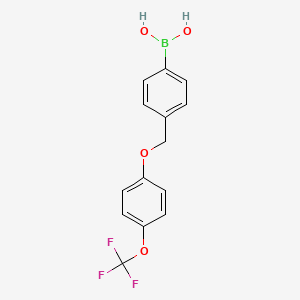
![2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602294.png)